molecular formula C14H16N2O2S2 B5852232 N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea

N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5852232
M. Wt: 308.4 g/mol
InChI Key: FIZHSFYGDMKZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as TDM-1, is a drug used in the treatment of breast cancer. It is a targeted therapy that combines an antibody with a chemotherapy drug. TDM-1 is designed to specifically target cancer cells while minimizing damage to healthy cells.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea works by binding to the HER2 protein on the surface of cancer cells. Once bound, this compound is internalized by the cancer cell, where the chemotherapy drug DM1 is released and kills the cancer cell. Because this compound specifically targets HER2-positive cancer cells, it minimizes damage to healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. The most common side effects of this compound include fatigue, nausea, and decreased appetite. This compound can also cause more serious side effects, such as liver toxicity and thrombocytopenia, but these are rare. This compound has not been shown to have any significant effects on cardiac function.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a targeted therapy that specifically targets HER2-positive cancer cells, making it a useful tool for studying HER2-positive breast cancer. This compound is also a potent chemotherapy drug, making it useful for studying the effects of chemotherapy on cancer cells. However, this compound is a complex molecule that is difficult to synthesize and purify, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of research is the development of this compound for use in other types of cancer that overexpress HER2. Another area of research is the development of this compound for use in combination with other therapies to improve its efficacy. Additionally, researchers are studying the mechanisms of resistance to this compound to develop strategies to overcome resistance. Finally, researchers are studying the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and improve patient outcomes.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is synthesized by conjugating the chemotherapy drug DM1 with the monoclonal antibody trastuzumab. DM1 is a potent chemotherapy drug that is too toxic to be used alone. Trastuzumab is an antibody that binds to the HER2 protein, which is overexpressed in some breast cancers. The conjugation of DM1 with trastuzumab creates this compound, which targets cancer cells that overexpress HER2.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied in preclinical and clinical trials. In preclinical studies, this compound has shown efficacy against HER2-positive breast cancer cells. In clinical trials, this compound has been shown to be effective in the treatment of HER2-positive breast cancer that has progressed after treatment with other therapies. This compound has also been studied in combination with other therapies, such as pertuzumab, to improve its efficacy.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-17-10-5-6-13(18-2)12(8-10)16-14(19)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZHSFYGDMKZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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